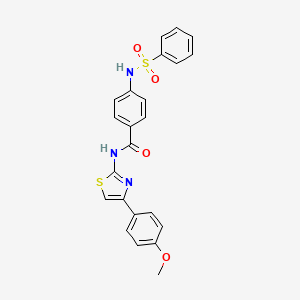

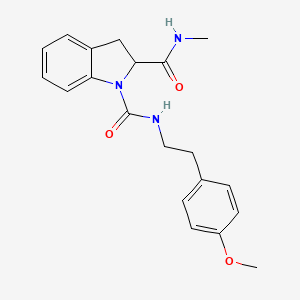

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

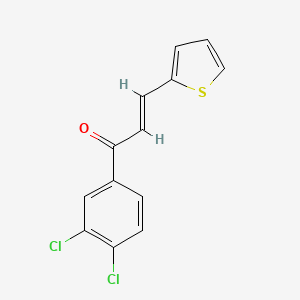

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction (XRD) analysis could be used to determine the crystal structure of the compound . The planes of the rings in the molecule and the angles between them would be important structural features .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The indoline ring, the methoxy group, and the carboxamide groups could all potentially participate in chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

科学的研究の応用

Store-Operated Ca²⁺ Entry (SOCE) Modulation

- Background : Variations in cytoplasmic Ca²⁺ concentration ([Ca²⁺]ᵢ) play a crucial role in cell proliferation, differentiation, apoptosis, and gene expression. Store-operated Ca²⁺ entry (SOCE), triggered by endoplasmic reticulum (ER) Ca²⁺ store depletion, significantly influences cellular functions .

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide (also known as SKF-96365) acts as an inhibitor of the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel, a prototypical SOCE channel. It inhibits thapsigargin-induced SOCE in Jurkat cells, with an IC₅₀ of 12 μM. Additionally, in a mouse model of breast cancer, SKF-96365 prevented tumor metastasis .

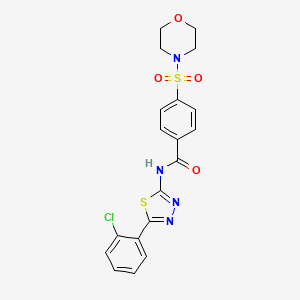

Medicinal Chemistry and Drug Development

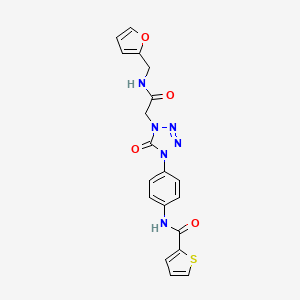

- Background : Heterocycles containing nitrogen, such as 1,2,3-triazoles, exhibit significant biological activities and metabolic stability. Their synthesis through click chemistry is straightforward and yields diverse derivatives .

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide contains a 1,2,3-triazole moiety. Such moieties are present in medications like tazobactam and carboxyamidotriazole. The compound’s stability and synthetic accessibility make it a potential scaffold for drug development .

α-Glucosidase Inhibition Activity

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide (specifically, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate) exhibits higher α-glucosidase inhibition activity than the standard drug acarbose .

Structural Studies and Crystallography

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMKHYOBBVWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)